molecular formula C27H24O13 B1250734 (2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid CAS No. 203733-40-8

(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Cat. No. B1250734
M. Wt: 556.5 g/mol
InChI Key: AZOCLKLJIKZOLF-ZPOOTWMUSA-N
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Description

This compound is of interest due to its complex structure and potential for various applications in organic chemistry and material sciences. Its synthesis involves multiple steps, each critical for the introduction of functional groups and the formation of the molecule's unique structure.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step processes, including the formation of key intermediates, functional group transformations, and stereoselective reactions. For example, the synthesis of similar compounds has utilized Grignard reactions, dihydroxylation, and esterification processes, highlighting the importance of precise control over reaction conditions to achieve the desired stereochemistry and functional group incorporation (Pimenova et al., 2003).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, alongside quantum chemical calculations, have been pivotal in characterizing the molecular structure of related compounds. These techniques provide insights into the compound's stereochemistry, molecular conformation, and intermolecular interactions, which are crucial for understanding its reactivity and properties (Venkatesan et al., 2016).

Chemical Reactions and Properties

The reactivity of such complex molecules can involve radical ion formation, decarboxylation, and cyclopropane ring-opening, influenced by structural effects and pH. These reactions are significant for further functionalization and application of the molecule in synthesis and material development (Bietti & Capone, 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure significantly influence a compound's applicability in different domains. For instance, the crystal and molecular structure studies provide insights into the stability and solubility of compounds, which are essential for their practical applications (Kaur et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and reactivity towards various reagents, is crucial for deploying the compound in synthetic pathways or as a functional material. Studies on similar molecules have explored their reactivity in different chemical reactions, offering a basis for predicting the behavior of this compound under various conditions (Vandersteene & Slegers, 2010).

Scientific Research Applications

Antioxidant Properties

  • A study highlighted the isolation of phenylpropanoids from Lindelofia stylosa, including compounds structurally related to the one . These compounds exhibited significant antioxidant activity in various assays, suggesting potential applications in oxidative stress-related conditions or as natural antioxidants in food and cosmetic industries (Choudhary et al., 2008).

Cytotoxic Activities

  • Research on phenolic compounds from the roots of Jordanian viper's grass, Scorzonera judaica, included compounds similar in structure to the compound . These compounds were evaluated for their cytotoxic activity, which is pertinent in the context of cancer research and drug development (Bader et al., 2011).

Anti-Inflammatory Activities

  • A study on Eucommia ulmoides Oliv. leaves reported the isolation of phenolic compounds, including those structurally related to the compound of interest. These compounds demonstrated modest inhibitory effects on LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory applications (Ren et al., 2021).

Antimicrobial Evaluation

  • A research article discussed the synthesis and antimicrobial evaluation of compounds structurally related to the compound . These compounds were assessed for their potential as antimicrobial agents, which is significant in the field of infectious diseases and drug resistance (Talupur et al., 2021).

Inhibitory Effects on Mycobacterium tuberculosis

  • A study on the roots of Ranunculus ternatus isolated new benzophenones, structurally akin to the compound , and evaluated their inhibitory effects on Mycobacterium tuberculosis. This suggests potential applications in the treatment or prevention of tuberculosis (Deng et al., 2013).

Antioxidant Activity in Marine Algae

  • Compounds isolated from the marine red alga Rhodomela confervoides, which are structurally related to the compound , exhibited potent antioxidant activities, suggesting applications in the prevention of oxidative damage in biological systems or food products (Li et al., 2011).

properties

IUPAC Name

(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O13/c28-16-5-1-14(10-18(16)30)11-22(26(35)36)39-23(33)8-3-13-2-7-21(20(32)9-13)40-25(27(37)38)24(34)15-4-6-17(29)19(31)12-15/h1-10,12,22,24-25,28-32,34H,11H2,(H,35,36)(H,37,38)/b8-3+/t22-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOCLKLJIKZOLF-ZPOOTWMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(C(C3=CC(=C(C=C3)O)O)O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]([C@@H](C3=CC(=C(C=C3)O)O)O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 2
(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 3
(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 4
(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 5
(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 6
(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

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